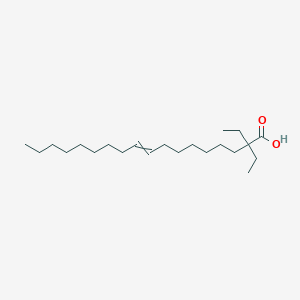

2,2-Diethyloctadec-9-enoic acid

Description

2,2-Diethyloctadec-9-enoic acid is a branched-chain unsaturated fatty acid characterized by:

- Molecular formula: Likely C₂₂H₄₂O₂ (based on structural analogs in evidence).

- Key features: Two ethyl groups at the C2 position and a double bond at the C9 position of an 18-carbon chain.

Properties

CAS No. |

101474-10-6 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

2,2-diethyloctadec-9-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(5-2,6-3)21(23)24/h13-14H,4-12,15-20H2,1-3H3,(H,23,24) |

InChI Key |

HXWUBDHHZAEYFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(CC)(CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Alkenes: One common method for preparing carboxylic acids, including 2,2-Diethyloctadec-9-enoic acid, is the oxidation of alkenes.

Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.

Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.

Industrial Production Methods:

- Industrial production methods for carboxylic acids often involve large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. Specific details for the industrial production of 2,2-Diethyloctadec-9-enoic acid are not readily available, but similar methods to those mentioned above are likely employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,2-Diethyloctadec-9-enoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

Epoxides and Diols: Formed from oxidation of the double bond.

Alcohols: Formed from reduction of the carboxylic acid group.

Esters and Amides: Formed from substitution reactions at the carboxylic acid group.

Scientific Research Applications

Chemistry:

- 2,2-Diethyloctadec-9-enoic acid can be used as a precursor in the synthesis of more complex molecules, particularly in organic synthesis and polymer chemistry.

Biology:

- The compound’s long hydrocarbon chain and functional groups make it a candidate for studying lipid interactions and membrane dynamics.

Medicine:

- Potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.

Industry:

- Used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Diethyloctadec-9-enoic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydrocarbon chain can interact with lipid bilayers and hydrophobic environments. These interactions can influence membrane fluidity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.